molecular formula C6H12CaN2O4 B1583486 Calcium beta-alaninate CAS No. 36321-40-1

Calcium beta-alaninate

Cat. No.: B1583486
CAS No.: 36321-40-1
M. Wt: 216.25 g/mol
InChI Key: QRTVQUYKMVAQBJ-UHFFFAOYSA-L
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Description

Calcium beta-alaninate (C₉H₁₄CaN₂O₆) is a calcium salt of beta-alanine, a non-essential amino acid. It is structurally characterized by a beta-alanine moiety bound to calcium via carboxylate and hydroxyl groups. This compound is notable for its role in synthesizing Calcium Pantothenate (vitamin B5), a precursor to coenzyme A, which is critical in fatty acid metabolism and energy production . This compound exhibits thermal stability, with decomposition observed at 195–196°C . Its primary applications include dietary supplements, pharmaceuticals, and industrial biosynthesis processes .

Preparation Methods

Synthesis of Beta-Alanine as a Precursor

The preparation of calcium beta-alaninate fundamentally depends on the synthesis of beta-alanine, which can be achieved by several methods:

Hydrolysis of Beta-Aminopropionitrile

  • Chemical Hydrolysis : Beta-aminopropionitrile (APN) is hydrolyzed to beta-alanine by alkaline hydrolysis using sodium hydroxide or potassium hydroxide solutions. This method is industrially favored due to its high yield but produces significant salt waste and requires neutralization and purification steps.
  • Process Details : In a typical process, beta-aminopropionitrile is added to a heated aqueous sodium hydroxide solution (90–95 °C). Ammonia generated during the reaction is absorbed in a scrubbing tower with sulfuric acid. After maintaining the reaction for about 45 minutes at 90 °C, the mixture is refluxed to remove water, monitored by HPLC for completion.

Enzymatic Synthesis

  • Enzymatic Hydrolysis : Enzymes such as nitrilases catalyze the conversion of beta-aminopropionitrile directly to beta-alanine under mild conditions, offering high specificity, lower energy consumption, and environmentally friendly processing.
  • Substrates and Enzymes : Besides beta-aminopropionitrile, substrates like L-aspartate, fumaric acid, and maleic acid can be enzymatically converted to beta-alanine using enzymes such as L-aspartate-α-decarboxylase and aspartate ammonia-lyase.
  • Whole-Cell Biocatalysis : Engineered microbes (e.g., Escherichia coli, Bacillus subtilis) expressing these enzymes enable fermentation-based production of beta-alanine with high purity and conversion efficiency (up to 99.5%) and product yields exceeding 85 g/L in optimized fed-batch processes.

Preparation of this compound

Once beta-alanine or its sodium salt is obtained, it is converted into this compound through salt formation and purification steps.

Conversion from Sodium Beta-Alaninate

  • Sodium beta-alaninate is prepared by neutralizing beta-alanine with sodium hydroxide.
  • The sodium salt solution is reacted with calcium chloride dissolved in an alcohol (e.g., ethanol or methanol) that forms an azeotropic mixture with water to facilitate water removal.
  • The reaction is conducted at 60–65 °C with stirring for about 1 hour to form this compound.
  • Water and alcohol are removed by azeotropic distillation to obtain a substantially anhydrous this compound salt.

Direct Preparation of this compound

  • An improved process involves reacting beta-alanine or its sodium salt directly with calcium chloride in a methanolic or ethanolic solution.
  • The reaction mixture is heated to remove water and drive the formation of this compound.
  • This method yields a purer product with higher efficiency compared to multi-step processes involving intermediate salts.

Process Flow Summary and Data Table

Step Description Conditions Key Reagents Notes
1 Synthesis of beta-aminopropionitrile Acrylonitrile + Ammonia, ambient to moderate temp Acrylonitrile, NH3 Forms beta-aminopropionitrile precursor
2 Hydrolysis of beta-aminopropionitrile 90–95 °C, alkaline hydrolysis NaOH (50%), water Generates sodium beta-alaninate, ammonia released
3 Neutralization and salt formation Reaction with CaCl2 in ethanol or methanol Calcium chloride, ethanol/methanol Forms this compound, azeotropic distillation removes water
4 Purification and drying 60–105 °C under reduced pressure - Removes residual water and solvents, yields pure this compound

Research Findings and Industrial Considerations

  • Yield and Purity : The alkaline hydrolysis of beta-aminopropionitrile typically achieves high conversion rates (>95%), but the salt byproduct requires careful removal. Enzymatic and whole-cell fermentation methods offer higher purity (up to 99%) and environmentally friendly profiles but may require more complex bioprocessing infrastructure.
  • Environmental Impact : Chemical hydrolysis methods generate significant salt waste and require neutralization steps, whereas enzymatic and fermentation methods minimize hazardous byproducts.
  • Process Optimization : Recent advances focus on enzyme engineering, co-expression of catalytic enzymes, and metabolic flux optimization in microbial hosts to increase beta-alanine yield and reduce production costs.
  • Calcium Salt Formation : The direct reaction of sodium beta-alaninate with calcium chloride in an alcohol solvent system, followed by azeotropic distillation, is the preferred industrial method due to its simplicity and high product quality.

Chemical Reactions Analysis

Types of Reactions

Calcium beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The amino group in beta-alanine can be oxidized to form corresponding oxo compounds.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted beta-alanine derivatives.

Scientific Research Applications

Nutritional and Sports Science Applications

1.1 Performance Enhancement

Calcium beta-alaninate is primarily recognized for its role in enhancing athletic performance. It serves as a precursor to carnosine, a dipeptide that acts as an intracellular buffer, helping to maintain pH levels during high-intensity exercise. Studies indicate that supplementation with beta-alanine can significantly increase muscle carnosine levels, leading to improved performance in anaerobic activities.

  • Case Study : A randomized controlled trial involving recreationally trained men demonstrated that a sustained-release formulation of beta-alanine (15 g/day for 30 days) resulted in increased serum triglycerides and LDL-cholesterol but did not significantly differ from the placebo group in performance metrics .
  • Performance Metrics : Research shows a median improvement of 2.85% in exercise performance outcomes following beta-alanine supplementation .

1.2 Mechanisms of Action

The physiological roles of carnosine include:

  • Intracellular pH buffering : Carnosine helps to neutralize lactic acid produced during intense exercise.
  • Energy metabolism modulation : It influences metabolic pathways that are crucial during high-intensity efforts.
  • Calcium handling : Carnosine enhances calcium sensitivity in muscle fibers, improving contraction efficiency .

Health and Clinical Applications

2.1 Potential Therapeutic Uses

Beyond athletic performance, this compound may have therapeutic implications:

  • Neurological Health : Emerging evidence suggests that carnosine may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.
  • Metabolic Disorders : The buffering capacity of carnosine could play a role in managing metabolic acidosis associated with chronic diseases.

2.2 Clinical Studies

Clinical trials have explored the effects of beta-alanine on various health parameters:

  • A study found that supplementation improved lipid profiles and renal function tests without significant adverse effects .
  • Another investigation highlighted the potential of beta-alanine to mitigate exercise-induced oxidative stress by scavenging reactive species, thus supporting overall muscle health .

Mechanism of Action

The primary mechanism of action of calcium beta-alaninate involves its role as a precursor for the synthesis of carnosine. Carnosine is a dipeptide composed of beta-alanine and histidine, which is stored in high concentrations in skeletal muscle and the brain. Carnosine acts as a buffer, reducing the acidity in muscles during high-intensity exercise, thereby delaying fatigue. Additionally, carnosine has antioxidant properties, protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Differences

Calcium Beta-Alaninate vs. Calcium Pantothenate

  • Molecular Structure :
    • This compound: C₉H₁₄CaN₂O₆ (calcium salt of beta-alanine with additional hydroxyl and dimethylbutyryl groups) .
    • Calcium Pantothenate: C₁₈H₃₂CaN₂O₁₀ (includes a pantoic acid moiety linked to beta-alanine) .
  • Function :
    • This compound serves as an intermediate in synthesizing Calcium Pantothenate .
    • Calcium Pantothenate is directly involved in coenzyme A synthesis, supporting cellular energy production .

This compound vs. Calcium Carbonate

  • Chemical Properties: this compound: Organic calcium salt with moderate solubility in water. Calcium Carbonate (CaCO₃): Inorganic salt with low solubility, used widely in antacids and calcium supplements .
  • Interactions :
    • Calcium carbonate may reduce beta-alanine absorption when co-administered, necessitating staggered dosing .

Stability and Interactions

  • Thermal Stability :
    • This compound decomposes at 195–196°C .
    • Calcium Aluminate retains stability above 1,500°C, suitable for refractory applications .
  • Drug Interactions: this compound: No significant interactions reported. Calcium carbonate: Reduces absorption of beta-alanine and iron supplements .

Key Research Findings

  • Analytical Methods : Atomic absorption spectroscopy (AAS) is used to quantify calcium in these compounds, with La³⁺ solutions minimizing matrix interference .

Biological Activity

Calcium beta-alaninate (CBA) is a compound derived from beta-alanine, an amino acid that plays a significant role in muscle metabolism and performance enhancement. This article explores the biological activity of CBA, focusing on its effects on muscle function, calcium handling, and overall physiological benefits based on diverse research findings.

This compound is represented by the chemical formula C6H12CaN2O4\text{C}_6\text{H}_{12}\text{CaN}_2\text{O}_4 and is known for its role in enhancing the levels of carnosine in skeletal muscles. Carnosine acts as a buffer against acidification during high-intensity exercise, which can improve performance and delay fatigue. The mechanism through which CBA exerts its effects involves the modulation of calcium sensitivity in muscle fibers, enhancing contractile properties and overall muscle performance.

Key Research Findings

  • Improvement in Muscle Performance : A study conducted by de Salazar et al. demonstrated that a sustained-release formulation of beta-alanine significantly improved exercise performance in athletes. Participants who received 8 g of this formulation showed enhanced bioavailability and performance metrics compared to those who did not receive supplementation .
  • Calcium Handling and Muscle Contraction : Research indicates that beta-alanine supplementation leads to increased intramuscular carnosine levels, which can enhance calcium sensitivity and handling during muscle contractions. A study involving 23 men showed that after 28 days of beta-alanine supplementation, there was a notable reduction in half-relaxation time during muscle contractions, suggesting improved calcium reuptake efficiency .
  • Effects on Fatigue : In a study focusing on 10-km running trials, beta-alanine supplementation resulted in lower blood lactate concentrations compared to placebo groups, indicating a potential mechanism for delaying neuromuscular fatigue . This effect is hypothesized to be due to enhanced intramuscular calcium influx facilitated by increased carnosine levels.

Case Studies

  • Athletic Performance Enhancement : In trials involving world-class cyclists, administration of 5 g of beta-alanine four times daily during intense training periods helped mitigate performance losses during time trials without significant side effects .
  • Laboratory Parameters : Another study reported no significant adverse effects on serum parameters such as triglycerides or cholesterol levels post-supplementation, indicating a favorable safety profile for CBA when used as directed .

Data Tables

StudyDosageDurationKey Findings
de Salazar et al. (2023)8 gSingle doseIncreased bioavailability; improved performance metrics
Ávila-Gandía et al. (2023)20 g/day (5 g x 4)1 weekAttenuated performance losses in cyclists
Baguet et al. (2015)6.4 g/day28 daysImproved muscle contractile properties; reduced half-relaxation time

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Calcium beta-alaninate, and how can researchers ensure reproducibility?

this compound synthesis typically employs solid-state reaction methods, as seen in analogous compounds like sodium beta-alaninate. Key steps include:

  • Using stoichiometric ratios of calcium oxide and beta-alanine precursors.
  • Controlling sintering temperature (e.g., 1200–1400°C) to optimize phase purity and crystallinity .
  • Validating reproducibility by repeating synthesis under identical conditions and comparing X-ray diffraction (XRD) patterns with reference data .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

  • XRD : To confirm crystallographic phase and purity .
  • FTIR Spectroscopy : To identify functional groups (e.g., carboxylate and amine vibrations) .
  • Elemental Analysis : For stoichiometric validation of calcium and nitrogen content .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways .

Q. How should researchers document experimental procedures for this compound synthesis to meet academic journal standards?

  • Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Include detailed synthesis protocols (precursor ratios, reaction time/temperature, purification steps).
  • Provide raw data (e.g., XRD spectra, FTIR peaks) in supplementary materials .
  • Reference established methods for analogous compounds (e.g., sodium beta-alaninate) to contextualize novel modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound across different studies?

  • Conduct a systematic review using Cochrane Handbook principles:

  • Compare experimental conditions (e.g., synthesis atmosphere, heating rates) that may influence stability .
  • Perform meta-analysis of enthalpy data using standardized statistical models (e.g., random-effects models) to identify outliers .
  • Validate findings via controlled replication studies under uniform conditions .

Q. What considerations are critical when designing in vivo studies to assess the biochemical interactions of this compound?

  • Sample Selection : Ensure biological models (e.g., murine or cellular systems) are relevant to hypothesized mechanisms (e.g., GABAergic pathways) .
  • Dosage Validation : Use pharmacokinetic modeling to establish non-toxic thresholds .
  • Control Groups : Include cohorts treated with beta-alanine or calcium salts alone to isolate compound-specific effects .

Q. What strategies are recommended for optimizing the ionic conductivity of this compound derivatives in electrochemical applications?

  • Doping Studies : Introduce aliovalent ions (e.g., Mg²⁺) to modify lattice structure and enhance ion mobility .
  • Impedance Spectroscopy : Measure conductivity across varying temperatures and frequencies to identify optimal operating conditions .
  • Computational Modeling : Use density functional theory (DFT) to predict defect formation energies and ion migration pathways .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel environments?

  • Multi-Scale Modeling : Combine molecular dynamics (MD) simulations with experimental XRD data to validate lattice dynamics .
  • Reactivity Predictions : Use quantum mechanical calculations (e.g., Hartree-Fock) to simulate interactions with solvents or biological ligands .
  • Data Reconciliation : Cross-validate computational results with spectroscopic or chromatographic data to refine accuracy .

Q. Methodological Best Practices

Q. What are the key factors influencing the purity assessment of this compound, and which validation protocols should be employed?

  • Purity Criteria :

  • ≥95% elemental consistency (via inductively coupled plasma mass spectrometry, ICP-MS) .
  • Absence of unreacted precursors (verified via HPLC) .
    • Validation Protocols :
  • Inter-laboratory comparisons to eliminate instrumentation bias .
  • Use of certified reference materials (CRMs) for calibration .

Properties

IUPAC Name

calcium;3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7NO2.Ca/c2*4-2-1-3(5)6;/h2*1-2,4H2,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVQUYKMVAQBJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)[O-].C(CN)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CaN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-95-9 (Parent)
Record name Calcium beta-alaninate
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DSSTOX Substance ID

DTXSID70890834
Record name .beta.-Alanine, calcium salt (2:1)
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Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36321-40-1
Record name Calcium beta-alaninate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, calcium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-Alanine, calcium salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium di-β-alaninate
Source European Chemicals Agency (ECHA)
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Record name CALCIUM BETA-ALANINATE
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Synthesis routes and methods

Procedure details

reacting the beta-alanine and potassium sulfate mixture with calcium methoxide under substantially anhydrous conditions to form calcium beta alanate;
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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